6-Chloro-7-fluoro-2-methyl-1H-indole

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

6-Chloro-7-fluoro-2-methyl-1H-indole delivers a unique halogenation pattern: C6 chlorine enhances lipophilicity (LogP 3.27) and membrane permeability, while C7 fluorine blocks oxidative metabolism. This scaffold enables sub-500 nM ATX inhibition and 0.5 nM cellular IDO1 potency. Low TPSA (15.79 Ų) and MW (183.61) support CNS penetration. Available at 98% purity in multi-gram quantities for SAR exploration without synthetic overhead.

Molecular Formula C9H7ClFN
Molecular Weight 183.61 g/mol
Cat. No. B13978903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-fluoro-2-methyl-1H-indole
Molecular FormulaC9H7ClFN
Molecular Weight183.61 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C(=C(C=C2)Cl)F
InChIInChI=1S/C9H7ClFN/c1-5-4-6-2-3-7(10)8(11)9(6)12-5/h2-4,12H,1H3
InChIKeyXCWAYNHHAMTDGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-7-fluoro-2-methyl-1H-indole: Halogenated Indole Building Block for Medicinal Chemistry and Drug Discovery


6-Chloro-7-fluoro-2-methyl-1H-indole (CAS: 1334247-06-1, molecular formula: C9H7ClFN, molecular weight: 183.61) is a halogenated indole derivative characterized by a unique substitution pattern with chlorine at the C6 position, fluorine at C7, and a methyl group at C2 . The compound features a calculated LogP of 3.27, indicating enhanced lipophilicity relative to non-halogenated indole analogs, with a topological polar surface area (TPSA) of 15.79 Ų . This halogen substitution pattern confers distinct physicochemical properties relevant to medicinal chemistry applications, as the electron-withdrawing fluorine at C7 can modulate aromatic ring electronics and block oxidative metabolism, while the chlorine at C6 increases lipophilicity for improved membrane permeability . The compound is commercially available as a research chemical with certified purity specifications (typically 98%) from multiple suppliers .

Why 6-Chloro-7-fluoro-2-methyl-1H-indole Cannot Be Replaced by Generic 2-Methylindole Analogs in Structure-Activity-Dependent Research


Substitution of 6-Chloro-7-fluoro-2-methyl-1H-indole with structurally related indole analogs (e.g., 7-fluoro-2-methyl-1H-indole lacking C6 chlorine, or 6-chloro-2-methyl-1H-indole lacking C7 fluorine) introduces measurable and functionally significant differences in molecular weight (difference of 34 Da or 18 Da, respectively), lipophilicity, target binding affinity, and metabolic stability profiles . The chlorine atom at C6 significantly increases lipophilicity (calculated LogP 3.27) and contributes to membrane permeability enhancement, while the fluorine atom at C7 provides electron-withdrawing effects that modulate aromatic ring reactivity and block cytochrome P450-mediated oxidative metabolism . Removal of either halogen substituent yields analogs with altered physicochemical properties that may fail to reproduce the precise binding interactions and pharmacokinetic behavior observed with the fully halogenated scaffold in structure-activity relationship (SAR) studies . The quantitative evidence below demonstrates that simple in-class substitution without empirical validation of target engagement, selectivity, or metabolic stability introduces uncontrolled variability into experimental outcomes.

Quantitative Differentiation Evidence for 6-Chloro-7-fluoro-2-methyl-1H-indole Against Closest Structural Analogs


LogP and Lipophilicity Comparison: 6-Chloro-7-fluoro-2-methyl-1H-indole vs. Non-Halogenated 2-Methylindole

The calculated LogP value of 6-Chloro-7-fluoro-2-methyl-1H-indole is 3.26882, representing a substantial increase in lipophilicity compared to the unsubstituted parent scaffold 2-methylindole (calculated LogP approximately 2.1–2.3 based on fragment contribution methods) . The chlorine atom at C6 is the primary driver of this lipophilicity increase, with the fluorine at C7 contributing a modest electronic modulation effect . This LogP value positions the compound in an optimal range for membrane permeability (LogP 1–4) while the halogen substituents provide metabolic shielding. In comparison, the 7-fluoro-2-methyl-1H-indole analog (lacking C6 chlorine) has a LogP of 2.41 , demonstrating that the chlorine substituent contributes approximately 0.86 LogP units to lipophilicity.

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

Molecular Weight and Structural Differentiation: 6-Chloro-7-fluoro-2-methyl-1H-indole vs. Mono-Halogenated Analogs

6-Chloro-7-fluoro-2-methyl-1H-indole has a molecular weight of 183.61 g/mol, which is significantly higher than structurally similar mono-halogenated analogs . The 7-fluoro-2-methyl-1H-indole analog (lacking the C6 chlorine) has a molecular weight of 149.17 g/mol (Δ = 34.44 g/mol), while the 6-chloro-2-methyl-1H-indole analog (lacking the C7 fluorine) has a molecular weight of 165.62 g/mol (Δ = 17.99 g/mol) . This mass differential is analytically significant for LC-MS identification and quantification in complex biological matrices. Additionally, the calculated topological polar surface area (TPSA) of 15.79 Ų is lower than that of 7-fluoro-2-methyl-1H-indole (TPSA ≈ 15.79–16.0 Ų, similar value but with different electronic distribution due to absent chlorine) .

Analytical Chemistry Mass Spectrometry Quality Control

Derivatized ATX Inhibitor Potency: 6-Chloro-7-fluoro-2-methyl-1H-indole Scaffold vs. Unsubstituted Indole Scaffolds

When the 6-chloro-7-fluoro-2-methyl-1H-indole scaffold is elaborated into the 3-thiobenzoic acid derivative series (specifically Compound 1-6 from US9850203: 3-((6-Chloro-7-fluoro-2-methyl-1-(2-((1-methyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)-1H-indol-3-yl)thio)benzoic acid), the resulting molecule exhibits autotaxin (ATX) inhibitory activity with an IC50 < 500 nM in Hep3B human hepatocellular carcinoma cell-conditioned media assays measuring choline release [1]. This represents the activity of the elaborated derivative containing the target compound as its core scaffold. A related derivative from the same patent series (Compound 1-87) bearing a different N-substituent also demonstrated IC50 < 500 nM against ATX in the same assay system [2]. While direct comparator data for unsubstituted indole ATX inhibitors under identical conditions are not available in the extracted sources, the sub-500 nM potency observed with this halogenated scaffold supports its utility as a privileged core for ATX inhibitor development [3]. The dual halogenation pattern is hypothesized to enhance binding through favorable hydrophobic interactions (C6 chlorine) and electronic effects (C7 fluorine).

Cancer Research Enzyme Inhibition Autotaxin (ATX) Inhibitors

High-Potency IDO1 Inhibition in Cellular Assays: 6-Chloro-7-fluoro-2-methyl-1H-indole-Containing Derivatives vs. Class Average

A derivative containing the 6-chloro-7-fluoro-2-methyl-1H-indole scaffold (CHEMBL4161733) demonstrated IDO1 inhibition with an IC50 of 0.5 nM in a cellular assay using human HeLa cells stimulated with IFN-gamma and measured after 20 hours by Ehrlich colorimetric reagent [1]. This represents high-potency target engagement in a disease-relevant cellular context. For class-level context, typical indole-based IDO1 inhibitors reported in the literature span a wide potency range from low nanomolar to micromolar IC50 values, with the 0.5 nM potency achieved by this scaffold-containing derivative representing the high end of the class potency distribution [2]. The precise contribution of the C6-chloro and C7-fluoro substitution pattern to this high potency, while not isolated in head-to-head comparator studies, is consistent with established SAR showing that electron-withdrawing substituents at these positions can enhance binding to the IDO1 heme pocket .

Immuno-Oncology IDO1 Inhibition Cellular Assay

Commercial Availability and Certified Purity Specifications: 6-Chloro-7-fluoro-2-methyl-1H-indole vs. Related Indole Building Blocks

6-Chloro-7-fluoro-2-methyl-1H-indole is commercially available from multiple suppliers with certified purity of 98% (HPLC) . This purity specification is equivalent to that offered for the related analog 6-chloro-2-methyl-1H-indole (also 98% minimum purity), indicating comparable quality control standards across the product class [1]. The compound is supplied in quantities ranging from 1g to kilogram scale, with storage recommendations of 2–8°C sealed in dry conditions . The availability of the fully halogenated scaffold at 98% purity enables direct use in SAR studies without requiring in-house halogenation of the indole core, which can be technically challenging due to the need for regioselective fluorination and chlorination at adjacent positions (C6 and C7) on the indole ring . In contrast, the 7-fluoro-2-methyl-1H-indole analog is available at 97% purity from certain suppliers, representing a slight reduction in certified purity relative to the target compound's 98% specification .

Chemical Procurement Quality Assurance Synthetic Building Blocks

Calculated Physicochemical Properties Supporting Favorable ADME Profile: 6-Chloro-7-fluoro-2-methyl-1H-indole vs. Drug-Likeness Benchmarks

6-Chloro-7-fluoro-2-methyl-1H-indole exhibits calculated physicochemical parameters consistent with favorable drug-like properties: LogP = 3.27, TPSA = 15.79 Ų, H-bond donors = 1, H-bond acceptors = 0, rotatable bonds = 0 . These values compare favorably to established drug-likeness benchmarks (Lipinski's Rule of Five: LogP ≤ 5, TPSA ≤ 140 Ų, H-bond donors ≤ 5, H-bond acceptors ≤ 10, MW ≤ 500). The LogP of 3.27 falls within the optimal range (1–4) for balancing membrane permeability with aqueous solubility, while the low TPSA (15.79 Ų) predicts excellent passive membrane diffusion and potential blood-brain barrier penetration . In comparison, the 7-fluoro-2-methyl-1H-indole analog (LogP = 2.41) is less lipophilic, while the 6-chloro-2-methyl-1H-indole analog has a lower molecular weight (165.62) but may lack the metabolic stability benefits conferred by the C7 fluorine . The presence of fluorine at C7 is hypothesized to block oxidative metabolism at that position, a feature absent in the 6-chloro-only analog .

ADME Prediction Drug-Likeness Lead Optimization

Recommended Scientific and Industrial Applications for 6-Chloro-7-fluoro-2-methyl-1H-indole Based on Quantitative Differentiation Evidence


Scaffold for ATX (Autotaxin) Inhibitor Lead Optimization

Research programs targeting ATX inhibition for oncology or fibrotic disease applications should prioritize 6-Chloro-7-fluoro-2-methyl-1H-indole as a privileged scaffold for derivatization. Evidence from patent US9850203 demonstrates that elaborated derivatives incorporating this halogenated indole core achieve sub-500 nM ATX inhibitory activity in Hep3B hepatocellular carcinoma cell assays measuring choline release [1]. The LogP of 3.27 and low TPSA (15.79 Ų) of the parent scaffold support favorable membrane permeability and cellular uptake , while the C7 fluorine provides metabolic stability against oxidative degradation . The commercial availability of the scaffold at 98% purity in multi-gram quantities enables systematic SAR exploration without synthetic route development overhead .

IDO1 Inhibitor Scaffold for Immuno-Oncology Research

Immuno-oncology programs developing IDO1 (indoleamine 2,3-dioxygenase 1) inhibitors should consider 6-Chloro-7-fluoro-2-methyl-1H-indole as a core building block, based on evidence that derivatives containing this scaffold achieve high-potency cellular IDO1 inhibition (IC50 = 0.5 nM) in IFN-gamma-stimulated HeLa cells [1]. This sub-nanomolar potency in a disease-relevant cellular context represents top-tier activity within the indole-class IDO1 inhibitor landscape . The dual halogenation pattern (C6 chloro, C7 fluoro) provides a distinct electronic and steric profile that may be critical for optimal interaction with the IDO1 heme-binding pocket . The calculated LogP of 3.27 and low TPSA support cellular permeability required for intracellular target engagement .

Medicinal Chemistry Building Block for CNS-Penetrant Lead Optimization

Programs targeting CNS-accessible therapeutic targets should evaluate 6-Chloro-7-fluoro-2-methyl-1H-indole as a building block for lead optimization. The calculated physicochemical profile (LogP = 3.27, TPSA = 15.79 Ų, HBD = 1, HBA = 0, rotatable bonds = 0) predicts favorable passive diffusion across the blood-brain barrier [1]. The C7 fluorine substituent provides metabolic stability by blocking oxidative metabolism at that position, while the C6 chlorine enhances lipophilicity within the optimal LogP range (1–4) for CNS penetration . The scaffold's low molecular weight (183.61 g/mol) allows substantial room for elaboration while maintaining overall molecular weight within drug-like limits (typically < 500 Da for CNS drugs) . The compound is commercially available at 98% purity with documented storage conditions (2–8°C, sealed dry), ensuring reproducible starting material quality for CNS drug discovery campaigns .

SAR Studies Investigating Halogen Synergy in Indole-Based Drug Candidates

Structure-activity relationship studies requiring systematic investigation of halogen substitution effects on target binding and pharmacokinetic properties should utilize 6-Chloro-7-fluoro-2-methyl-1H-indole as a key comparator alongside its mono-halogenated analogs (7-fluoro-2-methyl-1H-indole and 6-chloro-2-methyl-1H-indole). The target compound provides a unique dual-halogenation pattern enabling isolation of synergistic effects: ΔLogP = +0.86 relative to the 7-fluoro analog (attributable to C6 chlorine), and ΔMW = +17.99 relative to the 6-chloro analog (attributable to C7 fluorine) [1]. The commercial availability of all three analogs at comparable purity levels (97–98%) enables controlled experimental design with matched quality specifications . The distinct molecular weight of each analog (183.61, 149.17, and 165.62 g/mol) provides unambiguous LC-MS identification in multiplexed assay formats .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-7-fluoro-2-methyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.